N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-5-fluoro-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound that features a benzodioxole moiety, a fluorinated phenyl ring, and a methoxybenzenesulfonamide group
Preparation Methods
The synthesis of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-5-fluoro-2-methoxybenzenesulfonamide typically involves multiple steps. One common synthetic route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C. The resulting product is then reduced with lithium tetrahydridoaluminate to obtain the key intermediate, [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine . This intermediate undergoes further reactions to introduce the fluorinated phenyl and methoxybenzenesulfonamide groups, resulting in the final compound.
Chemical Reactions Analysis
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-5-fluoro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-5-fluoro-2-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biology: It is used in biological studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-5-fluoro-2-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular pathways involved in disease processes .
Comparison with Similar Compounds
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-5-fluoro-2-methoxybenzenesulfonamide can be compared with other compounds containing the benzodioxole moiety, such as:
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide: This compound has similar structural features but differs in its sulfonamide group, which can lead to different biological activities.
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3,5-dimethoxybenzamide: This compound contains additional methoxy groups, which can influence its chemical reactivity and biological properties.
Properties
Molecular Formula |
C20H16FNO6S |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-5-fluoro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C20H16FNO6S/c1-25-18-8-2-13(21)10-20(18)29(23,24)22-14-3-5-15(6-4-14)28-16-7-9-17-19(11-16)27-12-26-17/h2-11,22H,12H2,1H3 |
InChI Key |
RYHDWRRJCIRGKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.